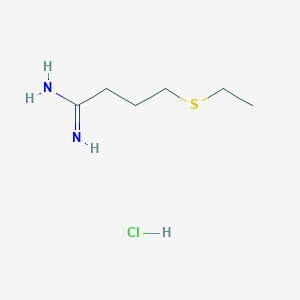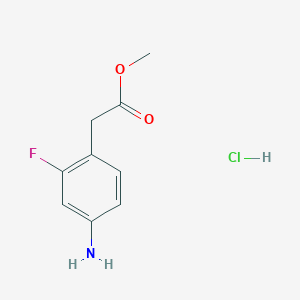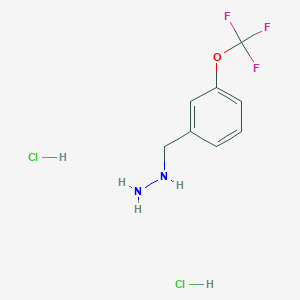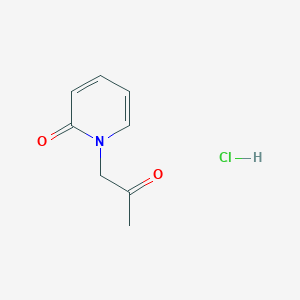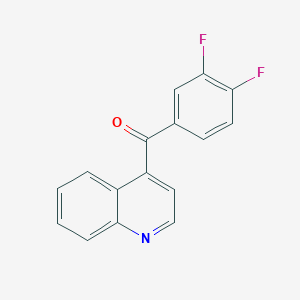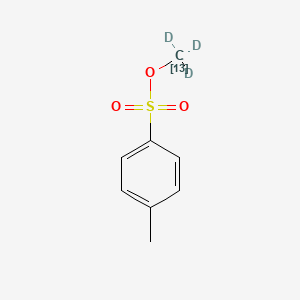
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride, also known as CMFE-HCl, is an organofluorine compound with a variety of applications in scientific research. It is a colorless, odorless, crystalline solid that is used as a reagent in organic synthesis and as a catalyst in chemical reactions. CMFE-HCl has been used in a wide range of studies, including the synthesis of pharmaceuticals, the development of new materials, and the analysis of biological samples.
Applications De Recherche Scientifique
Synthesis of Pesticide Intermediates
The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a closely related compound, demonstrates its importance as an intermediate in the preparation of pesticides. This synthesis involves hydroxymethylation of 1H-1,2,4-triazole, followed by reaction with thioyl chloride, achieving over 92.3% yield. Such intermediates are critical for developing effective agricultural chemicals, highlighting the compound's utility in enhancing pesticide synthesis processes (Z. Ying, 2004).
Understanding Intermolecular Interactions
The study of derivatives of 1,2,4-triazoles, such as those synthesized and characterized for their biologically active properties, provides insights into intermolecular interactions like lp⋯π, C–H⋯π, and π⋯π. These studies not only elucidate the structural and energetic aspects of these interactions but also contribute to the understanding of molecular behavior in various states, offering valuable information for the design of new materials and drugs (R. Shukla et al., 2014).
Biological Activity and Molecular Modeling
The synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from derivatives of 1,2,4-triazoles has led to compounds with significant antibacterial, antifungal, and anti-inflammatory activities. These compounds, developed from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles, demonstrate the chemical versatility of 1,2,4-triazole derivatives and their potential in developing new pharmaceuticals (Ahmed A. M. El-Reedy & N. Soliman, 2020).
Syntheses of Energetic Salts
Derivatives of 1-(chloromethyl)-1H-1,2,4-triazole have been utilized in the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts. These salts exhibit good thermal stability and relatively high density, making them of interest for applications requiring materials with high energy content. The detailed study of these compounds contributes to the field of materials science, especially in the development of advanced energetic materials (Ruihu Wang et al., 2007).
Antitumor Activity
The synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties and their cytotoxic screening against various human cancer cell lines have shown that certain analogues exhibit better cytotoxic activity than the parent compound. This research underscores the potential of 1,2,4-triazole derivatives in the development of new antitumor agents, contributing to the ongoing search for effective cancer treatments (Chuan-Feng Liu et al., 2017).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFN3.ClH/c6-3-5-8-4-9-10(5)2-1-7;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQRCFXMUOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CCl)CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



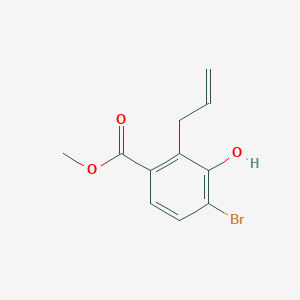
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
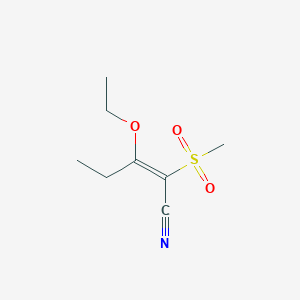
![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)
